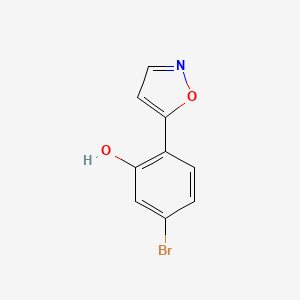
2-amino-6-propylpyrimidin-4(3H)-one
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Biologically Active Compound Design
2-Amino-6-propylpyrimidin-4(3H)-one and its derivatives are crucial in the design of biologically active compounds. Over the past two decades, they have been used in developing antiviral and antileukemic agents, drugs for hyperuricemia, neurodegenerative disorders, and some cancer forms. They also play a role in creating anti-inflammatory and hormonal drugs (Erkin, Krutikov, & Garabadzhiu, 2021).
Antimicrobial Applications
Novel derivatives of 2-amino-6-propylpyrimidin-4(3H)-one have shown significant antimicrobial potential against both Gram-positive bacteria like Staphylococcus aureus, Bacillus subtilis, and Bacillus cereus, and pathogenic fungi such as Candida albicans and Aspergillus niger. These compounds exhibit both antibacterial and antifungal effects (Attia, Kansoh, & El‐Brollosy, 2014).
Reactivity and Synthesis
The reactivity of 6-aminopyrimidin-4(3H)-one derivatives with various compounds, such as dimethyl acetylenedicarboxylate (DMAD), has been explored. This research has led to the synthesis of various derivatives like 2-aminopyridines and 6-amino-5-vinylpyrimidin-4-(3H)-ones, contributing to the field of synthetic chemistry (Cobo et al., 1994).
Structural Analysis and Crystallography
Detailed structural analysis and crystallography of arylsulfonylated 2-amino-6-methylpyrimidin derivatives have been conducted. This research offers insights into the non-covalent interactions responsible for their structural stabilities and impacts on their reactivity and other properties (Ali et al., 2021).
Tautomerism Studies
Studies on the hydration of certain derivatives have shown the formation of equilibrium mixtures of different tautomers. These findings contribute to the understanding of the chemical behavior and stability of these compounds (Erkin & Krutikov, 2005).
Propiedades
IUPAC Name |
2-amino-4-propyl-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O/c1-2-3-5-4-6(11)10-7(8)9-5/h4H,2-3H2,1H3,(H3,8,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSYKBAWAYYELHH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)NC(=N1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-6-propylpyrimidin-4-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





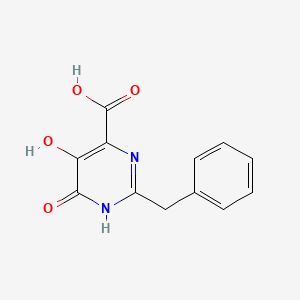

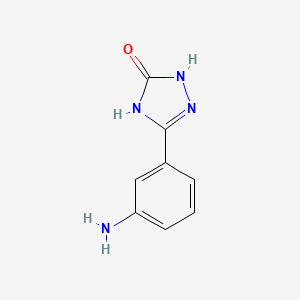
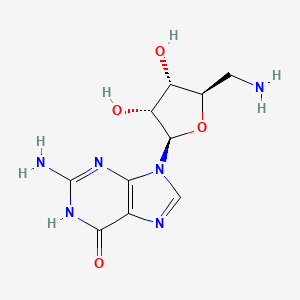
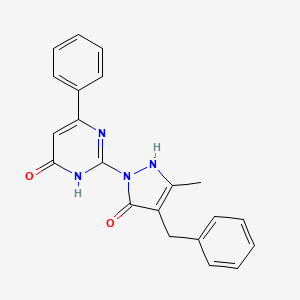
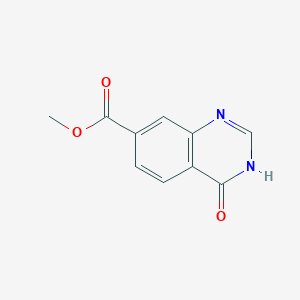

![1-Benzyl-1H-pyrazolo[3,4-d]pyrimidine-4-thiol](/img/structure/B1384224.png)
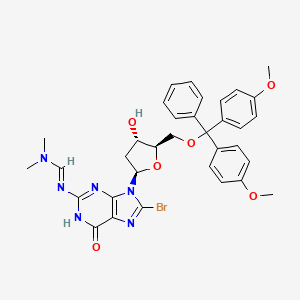
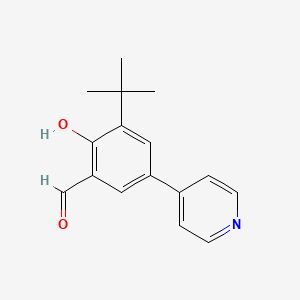
![6-Methyl-4-(trifluoromethyl)-1,6-dihydropyrazolo[3,4-c]pyrazol-3-ylamine](/img/structure/B1384232.png)
